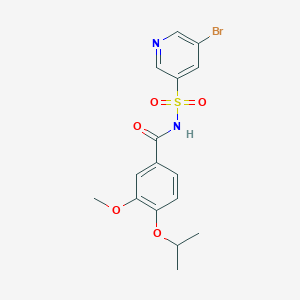![molecular formula C13H14ClN5OS B7572753 (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone, also known as AT-1012, is a novel compound that has been the subject of extensive research in recent years. This compound has been found to have a wide range of potential applications in the field of medicine, particularly in the treatment of cancer and other diseases. In
Aplicaciones Científicas De Investigación
(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has been extensively studied for its potential applications in cancer treatment. It has been found to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in the growth and survival of cancer cells. (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has been found to inhibit the activity of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone has been found to inhibit the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone and to identify potential drug targets for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone in humans.
Métodos De Síntesis
The synthesis of (6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone involves the reaction of 6-amino-5-chloropyridin-3-ylamine with 4-(1,3-thiazol-2-yl)piperazine in the presence of a suitable coupling agent. The resulting product is then purified using various chromatographic techniques to obtain the final compound.
Propiedades
IUPAC Name |
(6-amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c14-10-7-9(8-17-11(10)15)12(20)18-2-4-19(5-3-18)13-16-1-6-21-13/h1,6-8H,2-5H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXYGUDEPKKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)C3=CC(=C(N=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)
![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)

![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)

![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)
